molecular formula C23H47NO10 B605473 Amino-PEG8-Boc CAS No. 756526-06-4

Amino-PEG8-Boc

Cat. No.: B605473
CAS No.: 756526-06-4
M. Wt: 497.6 g/mol
InChI Key: UMJVFHNJPJVDSB-UHFFFAOYSA-N
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Description

Amino-PEG8-t-butyl ester (CAS 756526-06-4) is a heterobifunctional PEG-based linker featuring a terminal amine group and a t-butyl protected carboxyl group, connected by a hydrophilic PEG8 spacer. This structure enables versatile and controlled conjugation strategies in chemical and biological research . The primary amine is highly reactive toward carboxylic acids, NHS esters, and carbonyl compounds, facilitating covalent attachment to a wide range of molecules . The t-butyl ester protecting group offers orthogonality, as it remains stable under basic conditions but can be cleanly removed with acids to expose the free carboxylic acid for subsequent coupling reactions . The incorporated 8-unit polyethylene glycol (PEG) chain significantly enhances the aqueous solubility of conjugated compounds, reduces immunogenicity, and improves pharmacokinetic properties by increasing hydrodynamic size and shielding the payload from rapid clearance . This reagent is extensively applied in advanced research areas. It serves as a key building block in the synthesis of Antibody-Drug Conjugates (ADCs), where it connects cytotoxins to antibodies, improving the ADC's stability and therapeutic index . It is also a critical component in the construction of PROTACs (Proteolysis Targeting Chimeras), using the PEG spacer to link a target protein ligand to an E3 ubiquitin ligase recruiter . Furthermore, it is used for the functionalization of surfaces, nanoparticles, and polymers to create non-fouling interfaces and introduce specific reactive sites for ligand immobilization . Please note: This product is for Research Use Only (RUO). It is strictly not for diagnostic or therapeutic use in humans, nor for personal use. Handling and Storage: For long-term stability, store at -20°C, protected from light and moisture. It is recommended to use anhydrous solvents like DMSO or DMF to prepare stock solutions .

Properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H47NO10/c1-23(2,3)34-22(25)4-6-26-8-10-28-12-14-30-16-18-32-20-21-33-19-17-31-15-13-29-11-9-27-7-5-24/h4-21,24H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMJVFHNJPJVDSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H47NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

756526-06-4
Record name 1-Amino-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-oic acid t-butyl ester
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Significance of Heterobifunctional Poly Ethylene Glycol Linkers in Advanced Chemical Biology

Heterobifunctional linkers are molecules that act as bridges, connecting two different molecular entities. cd-bioparticles.net The presence of a poly(ethylene glycol) (PEG) chain as the spacer in these linkers imparts several advantageous properties. In chemical biology, these linkers are crucial for developing sophisticated bioconjugates, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). axispharm.comscientificlabs.co.uk

The general structure of a heterobifunctional PEG linker is X-PEG-Y, where X and Y represent two distinct reactive functional groups. cd-bioparticles.net This design allows for a two-step conjugation strategy. First, one functional group (X) reacts with a specific site on one molecule. Then, after purification, the second functional group (Y) is used to attach a second molecule. This controlled process is essential for creating well-defined conjugates with specific properties.

The PEG component of the linker enhances the water solubility and biocompatibility of the resulting conjugate. chempep.com It can also improve the pharmacokinetic profile of therapeutic molecules by increasing their circulation time in the body and reducing immunogenicity. chempep.combiosyn.com The development of heterobifunctional PEG linkers has been a significant advancement, enabling more precise and efficient strategies for creating targeted therapies and diagnostic tools. cd-bioparticles.netchempep.com For instance, their use in ADCs has led to improved water solubility and better pharmacokinetic and pharmacodynamic (PK/PD) profiles. cd-bioparticles.netjenkemusa.com

Overview of Functional Group Reactivity in Amino Peg8 T Butyl Ester

Amino-PEG8-t-butyl ester is defined by its two terminal functional groups: a primary amine (-NH2) and a tert-butyl (t-butyl) protected carboxylic acid. broadpharm.comchemicalbook.com This heterobifunctional nature allows for specific, sequential reactions.

The primary amine group is nucleophilic and readily reacts with various electrophilic functional groups. broadpharm.comcreative-biolabs.com Common reaction partners for the amine group include:

Carboxylic acids: In the presence of a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), the amine group forms a stable amide bond with a carboxylic acid. interchim.fr

Activated esters: N-hydroxysuccinimide (NHS) esters are frequently used to react with amines to form amide bonds under mild conditions. broadpharm.comcreative-biolabs.com

Carbonyls (aldehydes and ketones): The amine can react with aldehydes and ketones to form a Schiff base, which can then be reduced to a stable secondary amine linkage. broadpharm.cominterchim.fr

The other end of the molecule features a carboxylic acid protected by a tert-butyl ester group (-COOtBu). broadpharm.com The t-butyl group is a protecting group, meaning it temporarily blocks the reactivity of the carboxylic acid. This protection is crucial for preventing unwanted side reactions while the amine group is being conjugated. The t-butyl ester is stable under many reaction conditions but can be selectively removed (deprotected) under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the free carboxylic acid. broadpharm.comcreative-biolabs.comorganic-chemistry.org Once deprotected, the carboxylic acid can be reacted with other functional groups, such as amines, to complete the bioconjugation process.

This orthogonal reactivity of the amine and protected carboxyl groups provides chemists with precise control over the assembly of complex molecular structures. axispharm.com

Role of Poly Ethylene Glycol Peg in Enhancing Bioconjugation and Material Science

Strategies for the Preparation of Amino-Terminated Poly(ethylene glycol) Derivatives

The introduction of an amino group onto a PEG backbone is a fundamental step in the synthesis of amino-PEG8-t-butyl ester. Several methods have been developed to achieve this transformation efficiently and with high purity.

A prevalent two-step method for creating amino-terminated PEGs involves the initial activation of the terminal hydroxyl groups of a PEG molecule through sulfonylation, followed by nucleophilic substitution with an amine source. mdpi.com

The first step typically involves reacting the PEG with a sulfonyl chloride, such as tosyl chloride (TsCl) or mesyl chloride (MsCl), in the presence of an organic base like triethylamine (B128534) or pyridine. mdpi.comatlantis-press.com This reaction converts the hydroxyl groups into better leaving groups, tosylates or mesylates, respectively. mdpi.com

Starting Material Reagents Intermediate Final Product Key Considerations
Hydroxyl-terminated PEG1. TsCl or MsCl, Base2. NaN₃3. PPh₃ or H₂/Pd-C or Zn/NH₄ClPEG-sulfonate, then PEG-azideAmino-terminated PEGHigh yield and purity, avoids over-amination. mdpi.comnih.gov
Hydroxyl-terminated PEG1. TsCl, Base2. Potassium Phthalimide3. HydrazinePEG-sulfonate, then PEG-phthalimideAmino-terminated PEGA classic method for primary amine synthesis. atlantis-press.com
Hydroxyl-terminated PEG1. TsCl or MsCl, Base2. Ammonia (B1221849)PEG-sulfonateAmino-terminated PEGRisk of secondary and tertiary amine byproduct formation. mdpi.comgoogle.com

The rise of "click chemistry" has provided a powerful and efficient toolbox for bioconjugation and materials science. biochempeg.com The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example, known for its high efficiency, specificity, and mild reaction conditions. mdpi.comnih.gov The synthesis of amino-PEG derivatives can be designed to incorporate azide (B81097) or alkyne functionalities, making them ready precursors for click reactions.

For instance, a PEG chain can be functionalized with an azide group at one end, as described in the sulfonylation and amination section. This azido-PEG can then be readily "clicked" onto a molecule containing a terminal alkyne. Conversely, a PEG can be synthesized with a terminal alkyne for reaction with an azide-functionalized molecule. These reactions are highly efficient and have a broad tolerance for other functional groups, simplifying the synthesis of complex conjugates. biochempeg.com Strain-promoted azide-alkyne cycloaddition (SPAAC) offers a copper-free alternative, which is advantageous for in vivo applications where copper toxicity is a concern. nih.govcellulosechemtechnol.ro

Sulfonylation and Amination Approaches

Approaches for the Introduction and Protection of Carboxyl Functionalities

To create a heterobifunctional PEG linker like amino-PEG8-t-butyl ester, a carboxyl group must be introduced and selectively protected. The tert-butyl ester is a common protecting group for carboxylic acids because it is stable under many reaction conditions but can be readily removed with mild acid, such as trifluoroacetic acid (TFA). google.comscientificlabs.co.uk

The synthesis often starts with a PEG derivative that already contains a hydroxyl group at one end and a protected carboxyl group at the other. For example, a commercially available building block like Hydroxy-PEG-t-butyl ester can be used. scientificlabs.co.uksigmaaldrich.com The terminal hydroxyl group can then be converted to an amino group using the methods described in section 2.1.

Alternatively, the synthesis can begin with a diol, such as hexaethylene glycol, which can be mono-functionalized. One hydroxyl group can be protected, for example, as a trityl or trimethylbenzyl ether. google.com The other hydroxyl can then be reacted to introduce the t-butyl ester functionality. Following this, the protecting group on the first hydroxyl is removed, and this hydroxyl is then converted to the amine.

Protecting Group Introduction Method Cleavage Condition Key Features
tert-Butyl (t-Butyl)Reaction of carboxylic acid with isobutylene (B52900) or tert-butanolMild acid (e.g., Trifluoroacetic Acid)Stable to basic and nucleophilic conditions. google.comscientificlabs.co.uk
Benzyl (B1604629) (Bn)Reaction with benzyl bromide or benzyl alcoholCatalytic Hydrogenation (e.g., H₂/Pd-C)Orthogonal to acid-labile and base-labile groups. google.com
Methyl/EthylEsterification with methanol (B129727) or ethanolSaponification (e.g., NaOH)Susceptible to hydrolysis. google.com

Solid-Phase Synthesis Techniques Utilizing Amino-PEG8-t-butyl Ester Building Blocks

Solid-phase synthesis (SPS) offers significant advantages for the construction of complex molecules like peptides and oligonucleotides, including simplified purification and the ability to drive reactions to completion using excess reagents. nih.gov Amino-PEG-t-butyl ester derivatives are valuable building blocks in solid-phase synthesis, often used as linkers or spacers to connect a molecule of interest to a solid support or to another molecule. peptide.compeptide.com

In solid-phase peptide synthesis (SPPS), for example, a PEG linker can be attached to the resin to improve the solubility and swelling properties of the solid support, particularly for the synthesis of hydrophobic peptides. peptide.combeilstein-journals.org An amino-PEG-t-butyl ester building block can be coupled to a resin, and after deprotection of the t-butyl group, the first amino acid of a peptide can be attached. Alternatively, the amino group of the PEG linker can be used to attach a tag or another molecule after the peptide has been synthesized and cleaved from the resin. acs.org The use of monodisperse PEG derivatives is crucial in these applications to ensure the final product is a single, well-defined chemical entity. peptide.com

The general cycle for solid-phase synthesis using such a building block involves:

Immobilization: Attaching the building block to the solid support.

Deprotection: Removing a temporary protecting group (e.g., Fmoc from an amino acid) to expose a reactive site.

Coupling: Reacting the exposed site with the next building block in the sequence.

Cleavage: Releasing the final synthesized molecule from the solid support. nih.gov

Optimization of Reaction Conditions for High Purity and Yield in Convergent Synthesis

Key factors to consider for optimization include:

Solvent: The choice of solvent can significantly impact reaction rates and yields. For PEG synthesis, solvents like dichloromethane (B109758) (DCM), dimethylformamide (DMF), and even PEG itself (as a liquid polymer) have been used. atlantis-press.comacs.org In the context of green chemistry, supercritical carbon dioxide (scCO₂) has been explored as a sustainable alternative to organic solvents for click chemistry reactions involving PEGs. nih.gov

Temperature and Reaction Time: These parameters must be carefully controlled for each reaction step. For instance, sulfonylation is often carried out at room temperature, while subsequent reactions like amination or Gabriel synthesis may require heating. atlantis-press.com Monitoring the reaction progress using techniques like TLC or HPLC is essential to determine the optimal reaction time.

Stoichiometry of Reagents: The molar ratios of reactants, catalysts, and bases need to be optimized to ensure complete conversion and minimize side reactions. For example, in solid-phase synthesis, a significant excess of the soluble reagent is often used to drive the reaction to completion on the solid support. nih.gov

Purification Methods: The purification of PEG derivatives can be challenging due to their polymeric nature. Techniques such as precipitation in a non-solvent (e.g., diethyl ether), dialysis, and column chromatography are commonly employed to obtain high-purity products. atlantis-press.comgoogle.com

A study on the optimization of a CuAAC reaction in supercritical CO₂ using response surface methodology identified temperature and pressure as the most significant variables affecting the reaction yield. nih.gov This highlights the importance of systematic optimization to achieve efficient and sustainable synthetic processes.

Amine-Reactive Chemistry for Biomolecular Conjugation

The primary amine group of amino-PEG8-t-butyl ester is a nucleophilic center that can readily react with various electrophilic functional groups, forming stable covalent bonds. This reactivity is the cornerstone of its application in modifying biomolecules. smolecule.comcreativepegworks.combiochempeg.com

Coupling with Activated Carboxylic Acids and N-Hydroxysuccinimide (NHS) Esters

A prevalent strategy for modifying biomolecules involves the formation of a stable amide bond between the amine group of the PEG linker and a carboxylic acid on the target molecule. This reaction is typically facilitated by activating the carboxylic acid using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) to form a more stable and reactive NHS ester intermediate. mdpi.comcreativepegworks.combiochempeg.com The amino group of amino-PEG8-t-butyl ester can then react with this activated ester to form a stable amide linkage. creativepegworks.combiochempeg.comthermofisher.com

The reaction with NHS esters is highly efficient and proceeds under mild conditions, typically at a pH range of 7-9. creativepegworks.combiochempeg.comthermofisher.com The specificity of the reaction for primary amines, such as the one on amino-PEG8-t-butyl ester, makes it a favored method for bioconjugation. The general reaction scheme involves the nucleophilic attack of the amine on the NHS ester, leading to the formation of the amide bond and the release of the NHS leaving group. thermofisher.comthermofisher.com

Reagent/ConditionRole/ParameterTypical Value/Observation
Amino-PEG8-t-butyl ester NucleophileContains a primary amine for conjugation.
Activated Carboxylic Acid/NHS Ester ElectrophileTarget functional group on the biomolecule.
Coupling Agents (e.g., EDC, DCC) Carboxylic Acid ActivationFacilitates the formation of a reactive ester.
pH Reaction EnvironmentOptimal range is typically 7-9 for NHS ester coupling. creativepegworks.combiochempeg.comthermofisher.com
Resulting Bond Covalent LinkageStable amide bond.

Integration with Carbonyl Compounds (Ketones and Aldehydes)

The primary amine of amino-PEG8-t-butyl ester can also be conjugated to biomolecules containing aldehyde or ketone functionalities through a process called reductive amination. creativepegworks.combiochempeg.comresearchgate.net This two-step reaction first involves the formation of a Schiff base (an imine) between the amine and the carbonyl group. This intermediate is then reduced to a stable secondary amine linkage using a mild reducing agent such as sodium cyanoborohydride (NaBH3CN). researchgate.netnsf.gov

Reductive amination is a highly specific reaction and offers an alternative to amide bond formation, expanding the toolkit for bioconjugation. The reaction conditions can be controlled to favor the modification of specific carbonyl groups, and the resulting secondary amine bond is stable under physiological conditions. nsf.gov

Reaction StepReagentsIntermediate/ProductKey Considerations
Schiff Base Formation Amino-PEG8-t-butyl ester, Aldehyde/Ketone on biomoleculeImine intermediateReversible reaction, pH-dependent.
Reduction Sodium cyanoborohydride (NaBH3CN) or other mild reducing agentsStable secondary amine linkageThe choice of reducing agent is critical to avoid unwanted side reactions. researchgate.net

Controlled Deprotection of the t-Butyl Ester Moiety for Sequential Ligation

A key feature of amino-PEG8-t-butyl ester is the presence of the t-butyl ester protecting group on the carboxyl function. This group is stable under the conditions typically used for amine-reactive chemistry, allowing for an orthogonal protection strategy. vulcanchem.comrsc.org Once the initial conjugation via the amine group is complete, the t-butyl ester can be selectively removed to reveal a free carboxylic acid. This deprotection is typically achieved under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA). vulcanchem.comnih.gov

This stepwise approach is invaluable for the construction of complex bioconjugates in a controlled and sequential manner. The newly exposed carboxylic acid can then be activated and reacted with another nucleophile, enabling the assembly of multicomponent systems. This strategy is particularly useful in the development of antibody-drug conjugates (ADCs) and other targeted therapeutic agents where precise control over the linker and payload attachment is crucial. vulcanchem.com

Site-Specific Conjugation Approaches in Peptide and Protein Modification

The ability to attach PEG chains to specific sites on a protein or peptide is critical for preserving its biological activity. Random PEGylation can lead to a heterogeneous mixture of products with varying efficacy and can potentially block active sites. Amino-PEG8-t-butyl ester, with its defined structure and reactive groups, is well-suited for site-specific modification strategies. mdpi.comqyaobio.com

N-Terminal and Lysine (B10760008) Residue PEGylation Strategies

The primary amino groups on proteins, found at the N-terminus and on the side chains of lysine residues, are common targets for PEGylation. mdpi.comscielo.br

N-Terminal PEGylation: The α-amino group at the N-terminus of a protein generally has a lower pKa than the ε-amino groups of lysine residues. interchim.fr This difference in acidity can be exploited to achieve site-specific PEGylation at the N-terminus by carefully controlling the reaction pH. By performing the conjugation reaction at a lower pH (around 7 or below), the lysine residues are more likely to be protonated and thus less reactive, favoring the modification of the more nucleophilic N-terminal amine. interchim.fr Reductive amination with PEG-aldehydes is a particularly effective method for N-terminal specific PEGylation. researchgate.netinterchim.fr

Lysine Residue PEGylation: Lysine residues are often abundant on the surface of proteins and provide multiple sites for PEGylation. mdpi.comscielo.br While this can lead to heterogeneity, specific lysine residues can sometimes be targeted based on their local environment and accessibility. The use of heterobifunctional linkers like amino-PEG8-t-butyl ester allows for the attachment of a PEG chain to a lysine residue, with the other end of the linker available for further functionalization after deprotection. vulcanchem.com

Targeting StrategyKey PrincipleTypical Reaction Conditions
N-Terminal PEGylation Lower pKa of the α-amino group compared to lysine ε-amino groups.Lower pH (e.g., pH < 7) to favor N-terminal reactivity. interchim.fr
Lysine PEGylation Abundance and accessibility of lysine residues on the protein surface.pH 7-9 for reaction with activated esters. creativepegworks.combiochempeg.comthermofisher.com

Considerations for Maintaining Biological Activity Post-Conjugation

A critical aspect of any bioconjugation strategy is to ensure that the modified biomolecule retains its biological function. ucl.ac.be The attachment of a PEG chain can sometimes interfere with the active site of a protein or disrupt its native conformation, leading to a loss of activity. ucl.ac.be

Several factors must be considered to minimize this risk:

Site of Conjugation: The location of the PEG attachment is paramount. Modification of amino acids within or near the active site or binding domains is likely to be detrimental. Site-specific conjugation strategies are therefore crucial to direct the PEG chain to a region of the protein that is not critical for its function. mdpi.comqyaobio.com

Degree of PEGylation: The number of PEG chains attached to a protein can also impact its activity. Over-PEGylation can lead to a significant loss of function. Therefore, controlling the stoichiometry of the conjugation reaction is essential to obtain a product with the desired level of modification. thermofisher.comacs.org

Careful design of the conjugation strategy, including the choice of linker, reaction conditions, and purification methods, is essential to produce well-defined and biologically active PEGylated biomolecules.

Development of Homogeneous PEGylated Bioconjugates for Reproducible Outcomes

The production of homogeneous bioconjugates is a critical goal in the development of therapeutic proteins and antibody-drug conjugates (ADCs). Homogeneity, referring to uniformity in the number and location of conjugated molecules per protein, is paramount for ensuring reproducible pharmacological outcomes. Heterogeneous mixtures, where the drug-to-antibody ratio (DAR) can vary, often lead to inconsistent in vivo performance and complex pharmacokinetic profiles. The use of precisely defined linkers, such as amino-PEG8-t-butyl ester, plays a pivotal role in achieving this desired uniformity.

Research Findings on PEG Chain Length and Conjugate Homogeneity

Detailed research has demonstrated a clear correlation between the length of the PEG chain in a linker and the pharmacological properties of the final bioconjugate. In the context of ADCs, where multiple drug molecules are attached to a single antibody, the hydrophobicity of the payload can lead to aggregation and rapid plasma clearance, especially at a high DAR. The incorporation of hydrophilic PEG chains within the linker structure can counteract this effect.

A systematic study investigating the impact of PEG chain length on the properties of homogeneous DAR 8 ADCs revealed a distinct relationship between the number of PEG units and the conjugate's plasma clearance. In this research, a series of drug-linkers were synthesized with varying PEG chain lengths (from 0 to 24 ethylene (B1197577) glycol units) and conjugated to a monoclonal antibody to produce homogeneous DAR 8 conjugates. The pharmacokinetic profiles of these conjugates were then evaluated.

The findings indicated that as the length of the PEG side chain increased, the plasma clearance of the DAR 8 ADCs decreased, signifying a longer circulation time. A significant improvement was observed as the PEG length increased, with a threshold effect seen at a chain length of eight PEG units (PEG8). Beyond this point, further increases in PEG length did not result in a substantial additional reduction in clearance. This suggests that a PEG8 linker provides a sufficient degree of hydrophilicity to shield the hydrophobic drug payload, thereby improving the ADC's pharmacokinetic properties and contributing to a wider therapeutic window. aacrjournals.org

The use of such defined PEG linkers enables the production of homogeneous high-DAR conjugates that might otherwise be unsuitable for therapeutic development due to poor in vivo performance. aacrjournals.org The ability to reproducibly manufacture these homogeneous bioconjugates is essential for consistent clinical outcomes.

Linker ComponentKey FeatureImpact on BioconjugateResearch Finding Reference
Amino Group Primary amine (NH₂)Reactive handle for initial conjugation to proteins or other molecules. smolecule.com
PEG8 Chain Eight ethylene glycol unitsEnhances aqueous solubility, reduces aggregation, and improves pharmacokinetic profile. aacrjournals.org
t-Butyl Ester Protected carboxylic acidAllows for sequential conjugation after deprotection, enabling multi-step bioconjugation strategies. smolecule.com
PEG Chain Length in LinkerEffect on DAR 8 ADC Plasma ClearanceImplication for Reproducibility
Short (e.g., PEG2) Faster ClearanceLess favorable pharmacokinetic profile.
Intermediate (PEG8) Slower Clearance (Threshold Reached)Optimal balance of hydrophilicity and linker size for improved, reproducible in vivo performance. aacrjournals.org
Long (e.g., PEG12, PEG24) Minimal Additional Reduction in ClearanceWhile effective, may not offer significant advantages over PEG8 in terms of clearance. aacrjournals.orgnih.gov

An article focusing on the chemical compound “amino-PEG8-t-butyl ester” cannot be generated at this time.

Applications in Advanced Biomedical Research and Materials Science

Cross-linking in Polymer Chemistry and Hydrogel Formation

Amino-PEG8-t-butyl ester is a valuable component in polymer chemistry, particularly as a cross-linking agent in the formation of hydrogels. Hydrogels are three-dimensional networks of hydrophilic polymers that can absorb large quantities of water, making them ideal for various biomedical applications such as tissue engineering and controlled drug release. escholarship.org

The functionality of amino-PEG8-t-butyl ester allows for the creation of these 3D structures. The primary amine group can react with various electrophiles, enabling the formation of stable linkages within a polymer matrix. This cross-linking ability is fundamental to the structural integrity and properties of the resulting hydrogel. The versatile linkage formed through the amino group facilitates the creation of 3D structures with specific mechanical and chemical properties. These materials are utilized in tissue engineering, wound healing, and for the controlled release of therapeutic agents.

Table 1: Factors Influencing Hydrogel Properties

PropertyInfluencing FactorEffect of Increase
Thermal StabilityCross-linking degreeEnhanced stability mdpi.com
Swelling RatioCross-linking degree, Solid contentCan be modulated mdpi.com
Mechanical StrengthCross-linking degreeIncreased resistance mdpi.com
Degradation TimeCross-linking degreeProlonged degradation mdpi.com
Drug Release RateCross-linking degreeSustained release mdpi.com

Contributions to Ligand and Polypeptide Synthesis Support

The unique molecular architecture of amino-PEG8-t-butyl ester makes it a highly effective tool in the synthesis of complex biomolecules like ligands and polypeptides. biochempeg.com It acts as a flexible linker, connecting different molecular entities while providing beneficial properties such as increased solubility and reduced steric hindrance. creative-biolabs.comsmolecule.com

A significant application of this compound is in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). chemicalbook.com In these contexts, amino-PEG8-t-butyl ester functions as a cleavable linker. chemicalbook.com The primary amine group can be reacted with a variety of functional groups including carboxylic acids and activated NHS esters, allowing for the attachment of the linker to one part of the final conjugate. creative-biolabs.combroadpharm.com The other end of the molecule contains a t-butyl protected carboxyl group. creative-biolabs.combroadpharm.com This protecting group can be removed under acidic conditions to reveal a carboxylic acid, which can then be coupled to another molecule. creative-biolabs.combroadpharm.com This step-wise approach is crucial for the controlled and efficient synthesis of these complex therapeutic agents.

The polyethylene (B3416737) glycol (PEG) spacer itself, consisting of eight repeating ethylene (B1197577) glycol units, imparts hydrophilicity to the conjugates, which can improve their solubility in aqueous environments. creative-biolabs.com This is a critical factor for in-vivo applications. The defined length of the PEG8 chain allows for precise control over the distance between the conjugated molecules, which can be optimized to ensure the biological activity of the final product.

Table 2: Functional Groups and Their Roles in Synthesis

Functional GroupRoleReactivity
Primary Amine (-NH2)Conjugation pointReacts with carboxylic acids, NHS esters, aldehydes, ketones creative-biolabs.combroadpharm.com
t-butyl protected Carboxyl (-COOtBu)Protected conjugation pointCan be deprotected under acidic conditions to reveal a reactive carboxyl group creative-biolabs.combroadpharm.com
Polyethylene Glycol (PEG8) SpacerLinker/SpacerIncreases solubility, provides spatial separation creative-biolabs.com

Integration in Cell Culture Research Environments

Amino-PEG8-t-butyl ester and similar PEGylated molecules are increasingly being integrated into cell culture research to create more biologically relevant and functional environments for cell growth and study. biochempeg.com Applications range from the modification of culture surfaces to the development of three-dimensional (3D) cell scaffolds. google.comresearchgate.net

One approach involves the surface modification of cell culture vessels. google.com Polymers with amine groups, such as those that can be derived from amino-PEG8-t-butyl ester, can be used to create coatings that promote cell attachment and growth. google.com In one patented method, a pre-polymer with a cationic moiety, which is positively charged at cell culture pH, is cross-linked with a cell-binding peptide polymer. google.com The ratio of these components can be adjusted to control the concentration of the cell-adhesive polypeptide and thus the ease with which cells can be harvested. google.com The hydrophilic nature of the PEG component can also contribute to creating a hydrogel-like surface that is conducive to cell health. google.comresearchgate.net

Furthermore, PEG derivatives are instrumental in the fabrication of 3D cell culture scaffolds. mdpi.comru.nl These scaffolds aim to mimic the in-vivo extracellular matrix, providing a more realistic environment for cells to grow, differentiate, and interact. Hydrogels formed from cross-linked PEG polymers are a popular choice for creating these 3D structures. mdpi.com While not always explicitly mentioning amino-PEG8-t-butyl ester, research in this area utilizes bifunctional PEG linkers to form these scaffolds. For example, PEG-amine derivatives have been used to create microsphere-based scaffolds for nerve regeneration. researchgate.net The ability to tune the properties of these hydrogels, as discussed in the previous section, is critical for creating scaffolds that meet the specific needs of different cell types and research questions. escholarship.org

Table 3: Applications in Cell Culture

ApplicationRole of Amino-PEG8-t-butyl ester (or similar PEG derivatives)Benefit
Surface ModificationComponent of a cross-linked polymer coating google.comControlled cell adhesion and harvesting google.com
3D Cell ScaffoldsCross-linking agent for hydrogel formation mdpi.comresearchgate.netCreation of a biomimetic 3D environment for cell growth ru.nl

Analytical Characterization Techniques for Amino Peg8 T Butyl Ester and Its Conjugates

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are fundamental for the primary structural confirmation and purity assessment of amino-PEG8-t-butyl ester. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the principal tools utilized for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy is employed to confirm the chemical structure of amino-PEG8-t-butyl ester. Both ¹H and ¹³C NMR are valuable. The ¹H NMR spectrum provides information on the proton environment, characteristically showing signals for the repeating ethylene (B1197577) glycol units of the PEG chain and the protons of the t-butyl ester group. The integration of these signals allows for the verification of the PEG chain length. A Certificate of Analysis for a similar compound, Amino-PEG8-Boc, confirms that the ¹H NMR spectrum is a key identifier of the structure. medchemexpress.com

Mass Spectrometry (MS) is used to determine the molecular weight of the compound, confirming its identity and assessing its purity. Techniques such as Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are commonly used. For amino-PEG8-t-butyl ester, the expected molecular weight is approximately 497.62 g/mol . medchemexpress.com MS is also invaluable in the analysis of conjugates, where it can determine the degree of PEGylation (the number of PEG molecules attached to the biomolecule). nih.gov

Technique Parameter Measured Typical Findings for Amino-PEG8-t-butyl Ester
¹H NMRChemical Shift (δ)Signals for PEG spacer (repeating -CH₂CH₂O-) and t-butyl ester group. nih.gov
¹³C NMRChemical Shift (δ)Resonances corresponding to the carbons of the PEG backbone and the t-butyl ester.
ESI-MS/MALDI-TOF MSMolecular WeightConfirms the mass of the compound, consistent with its chemical formula. medchemexpress.comnih.gov

Chromatographic Separations for Purity Assessment and Conjugate Analysis

Chromatographic techniques are essential for determining the purity of amino-PEG8-t-butyl ester and for separating and analyzing the complex mixtures that result from conjugation reactions.

Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic volume. It is a primary method for analyzing the heterogeneity of conjugates of amino-PEG8-t-butyl ester. When coupled with advanced detectors such as Multi-Angle Light Scattering (MALS), UV-Vis, and Differential Refractive Index (dRI) detectors, SEC can provide detailed information on the molar mass, degree of PEGylation, and aggregation state of the conjugate. wyatt.comamazonaws.comamericanlaboratory.com This is particularly crucial as standard SEC with column calibration is often inadequate for PEGylated proteins due to their unique conformations. wyatt.com

SEC-MALS analysis of a 16 kDa protein reacted with a 5 kDa PEG showed the ability to identify different degrees of PEGylation and the presence of protein-PEG-protein complexes. amazonaws.com This level of detailed characterization is directly applicable to conjugates formed using amino-PEG8-t-butyl ester.

Parameter Information Gained
Elution VolumeSeparation of conjugate, free protein, and free PEG linker.
MALS DetectorAbsolute molar mass of the conjugate and its components. wyatt.com
UV DetectorConcentration of the protein component of the conjugate.
dRI DetectorConcentration of the PEG component and the overall conjugate.
HPLC Method Application Typical Mobile Phase Detection
Reverse-Phase (RP-HPLC)Purity assessment of amino-PEG8-t-butyl ester.Acetonitrile/Water with TFAUV at 214/280 nm
Ion-Exchange (IEX-HPLC)Separation of conjugates based on charge differences.Salt gradient (e.g., NaCl) in a buffered solution.UV at 280 nm

Size Exclusion Chromatography (SEC) with Advanced Detection Modalities

Electrophoretic Techniques for Heterogeneity and Product Profile Analysis

Electrophoretic techniques separate molecules based on their size and charge. They are particularly useful for analyzing the heterogeneity of protein and oligonucleotide conjugates of amino-PEG8-t-butyl ester.

Capillary Gel Electrophoresis (CGE) offers high-resolution separation of biomolecules and is well-suited for analyzing PEGylated products. CGE has been extensively used for the quantitative analysis of therapeutic oligonucleotides and their metabolites, demonstrating its power in resolving species with small differences in size. nih.gov The use of replaceable gels with single-base resolving power further enhances its utility. nih.gov For non-ionic PEG derivatives, derivatization may be required to introduce a charge for electrophoretic separation. nih.gov

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a common technique to visualize the results of a PEGylation reaction. The attachment of PEG chains to a protein increases its hydrodynamic radius, causing it to migrate slower on the gel than the unmodified protein. This shift in migration allows for a qualitative assessment of the extent of PEGylation.

The combination of these analytical techniques provides a comprehensive characterization of amino-PEG8-t-butyl ester and its conjugates, ensuring their suitability for their intended applications.

Computational and Theoretical Studies in Amino Peg8 T Butyl Ester Research

Simulation of Hydrodynamic Radius and Solution Behavior of PEGylated Species

The hydrodynamic radius (R_h) is a critical parameter that describes how a molecule moves through a fluid and is directly related to its size and shape in solution. This property is particularly important for PEGylated molecules as it correlates with their in vivo circulation time and clearance rates. plos.org Computational methods, particularly MD simulations and coarse-grained modeling, are used to calculate R_h and other hydrodynamic properties. mdpi.combiorxiv.org52.14.70

Coarse-grained simulations are particularly useful for larger PEG chains where all-atom models would be computationally prohibitive. biorxiv.org52.14.70 These models group atoms into pseudo-atoms, allowing for the simulation of larger systems over longer timescales. biorxiv.org52.14.70nih.gov By calibrating the coarse-grained model against experimental data for known PEG standards, researchers can accurately predict the hydrodynamic properties of novel PEG conjugates. biorxiv.org For example, simulations have been used to predict the sedimentation coefficients of PEGylated human serum albumin, demonstrating the predictive power of these models. 52.14.70nih.gov

The shape of hydrated PEG is not perfectly spherical. Simulations have determined a shape anisotropy of approximately 2.59:1.44:1.00, indicating an ellipsoidal or "cigar-like" shape. nih.gov This anisotropy is crucial for understanding how PEGylated molecules interact with biological structures like membrane channels, as they tend to diffuse with their long axis parallel to the channel. nih.gov The table below summarizes simulated and experimental hydrodynamic data for various PEG sizes, providing a basis for estimating the properties of an 8-unit PEG chain.

PEG SpeciesMolecular Weight (Da)MethodCalculated/Experimental Radius of Gyration (R_g) (Å)Calculated/Experimental Hydrodynamic Radius (R_h) (Å)
PEO 9-mer~400MD Simulation6.2-
PEO 18-mer~800MD Simulation8.9-
PEG 27-mer~1200MD Simulation11.112.7
PEO 36-mer~1600MD Simulation12.9-
PEG 5kDa5000Experiment (DLS)-~25-30

This table presents data compiled from molecular dynamics simulations and experimental findings to illustrate the relationship between PEG chain length and its effective size in solution. mdpi.complos.orgnih.gov

Prediction of Reaction Pathways and Product Distribution

Computational chemistry offers powerful tools to predict the reactivity of functional groups and the likely outcomes of chemical reactions. For amino-PEG8-t-butyl ester, theoretical studies focus on the two key reactive sites: the terminal primary amine and the t-butyl ester.

The primary amine group is a nucleophile, commonly targeted in bioconjugation reactions. checkrare.comresearchgate.net Its reactivity is often directed towards electrophilic reagents like N-hydroxysuccinimide (NHS) esters. researchgate.net Computational models can predict the reactivity of specific amine groups within a molecule. For proteins, tools have been developed to predict the intrinsic reactivity of each lysine's amino group with activated esters, allowing for the calculation of product distribution under various reaction conditions. researchgate.net While amino-PEG8-t-butyl ester has only one primary amine, these principles are crucial when it competes with other nucleophiles. The reaction conditions, particularly pH, are critical; a specific pH can make the terminal α-amino group more reactive than the ε-amino groups of lysine (B10760008) residues in a protein, enabling selective conjugation. checkrare.com

The other key functional group is the t-butyl ester, which serves as a protecting group for the carboxylic acid. broadpharm.com Its removal is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA). nih.gov Theoretical studies have elucidated the mechanism of this deprotection. The reaction proceeds via protonation of the ester oxygen, followed by the loss of a stable tert-butyl cation to yield the carboxylic acid and isobutene (after deprotonation of the cation). stackexchange.com

Computational studies help in understanding potential side reactions. The released tert-butyl cation is a reactive electrophile that can alkylate sensitive functional groups, such as the indole (B1671886) ring of tryptophan or the thioether of methionine in peptide synthesis. nih.gov To mitigate this, "scavenger" molecules are added to the reaction mixture. Theoretical evaluations and kinetic studies of various scavengers help determine their efficacy in trapping the tert-butyl cation or its subsequent product, t-butyl trifluoroacetate, thus preventing unwanted modifications. nih.gov The table below outlines the key transformations and the conditions under which they are predicted to occur.

Functional GroupReaction TypeTypical Reagent/ConditionPredicted ProductComputational Insight
Primary Amine (-NH2)Nucleophilic AcylationNHS-activated esterAmide Bond FormationPredicts reactivity based on pKa and steric accessibility.
t-Butyl Ester (-C(O)OtBu)Deprotection (Acidolysis)Trifluoroacetic Acid (TFA)Carboxylic Acid (-COOH)Elucidates mechanism, predicts formation of t-butyl cation and potential side reactions. nih.govstackexchange.com

This table summarizes the predicted reactivity of the key functional groups in amino-PEG8-t-butyl ester based on computational and theoretical studies of analogous chemical systems.

Future Perspectives and Research Challenges in Amino Peg8 T Butyl Ester Utilization

Development of Novel Synthetic Routes for Scalable and Sustainable Production

The conventional synthesis of PEG derivatives often results in polydisperse mixtures, which complicates purification and can compromise the quality and reproducibility of the final PEGylated product. acs.org While monodisperse linkers like amino-PEG8-t-butyl ester overcome this, their multi-step synthesis presents challenges in scalability and sustainability. acs.org Future research is focused on developing more efficient, scalable, and environmentally friendly production methods.

Current synthetic strategies for amino-terminated PEGs often involve a two-step process starting with the activation of a hydroxyl group on the PEG backbone, followed by nucleophilic substitution. mdpi.com One common method involves mesylation or tosylation of the PEG, followed by reaction with ammonia (B1221849) or sodium azide (B81097) (via a Staudinger reaction) to introduce the amine group. mdpi.com The azide-based route typically yields a purer product with fewer by-products like secondary or tertiary amines. mdpi.com Another approach involves reacting the activated PEG with protected forms of ammonia, such as (Boc)2NH, followed by deprotection. mdpi.com

A significant challenge is the reliance on traditional organic solvents like dimethylformamide (DMF), which are facing increasing regulatory scrutiny. Research into greener alternatives is a key priority. acs.org Solvents like γ-valerolactone have been identified as potential replacements in solid-phase peptide synthesis (SPPS) and could be adapted for PEG linker synthesis. acs.org Furthermore, enzymatic synthesis offers a highly sustainable alternative. For instance, lipase-catalyzed transesterification has been used to produce thiol-terminated PEGs with near-quantitative yields, and similar enzymatic approaches could be developed for amino-PEG synthesis. mdpi.com

Synthesis AspectTraditional MethodsEmerging Sustainable Approaches
Purity Control Often produces by-products (e.g., secondary/tertiary amines), requiring extensive purification. mdpi.comStaudinger reaction yields purer amino-PEG. mdpi.com Flow chemistry allows for better process control. beilstein-journals.org
Solvents Heavy reliance on solvents like DMF and pyridine. mdpi.comacs.orgExploration of greener solvents such as N-butylpyrrolidinone (NBP) and γ-valerolactone. acs.org
Catalysis/Reagents Use of stoichiometric reagents and coupling agents with poor atom economy. acs.orgDevelopment of enzymatic routes (e.g., using lipases) for higher efficiency and milder conditions. mdpi.com
Scalability Batch processes can be difficult to scale consistently. creativepegworks.comContinuous flow synthesis offers improved scalability and integration with purification. beilstein-journals.orgcreativepegworks.com

Addressing Immunogenicity and Stability Profiles of PEGylated Therapeutics

While PEGylation is a widely used strategy to reduce the immunogenicity of therapeutic proteins, it has become apparent that PEG itself is not entirely immunologically inert. creativepegworks.comnih.gov A growing body of evidence shows that pre-existing and treatment-induced anti-PEG antibodies can be found in the population, potentially leading to accelerated blood clearance (ABC) of PEGylated drugs and reduced efficacy or hypersensitivity reactions. acs.orgfrontiersin.org The immunogenicity of PEG is dependent on factors like its molecular weight, architecture (linear vs. branched), and the nature of the conjugated molecule. frontiersin.org

Future research must focus on designing next-generation PEG linkers and PEG alternatives that can circumvent this immune recognition. For a specific linker like amino-PEG8-t-butyl ester, this involves understanding how the complete conjugated structure interacts with the immune system. Strategies may include the development of PEG derivatives with modified backbones or the use of entirely different hydrophilic polymers. frontiersin.org

The stability of the final conjugate is another critical challenge. Stability is influenced by the linkage chemistry, the PEGylated protein itself, and storage conditions. pharmtech.comresearchgate.net For example, amide bonds are generally more stable than ester bonds. biopharminternational.com Peginterferon alfa-2b, which has an unstable linkage, degrades via de-PEGylation when stored as a liquid solution. pharmtech.com The stability profile can be highly specific; a protein PEGylated with one type of reagent may exhibit a completely different degradation pattern than when conjugated with another. pharmtech.com Therefore, a key challenge is to develop robust analytical methods to predict and monitor the long-term stability of complex conjugates made with linkers like amino-PEG8-t-butyl ester under various conditions. biopharminternational.com

FactorChallengeFuture Research Direction
Immunogenicity Presence of anti-PEG antibodies can cause accelerated blood clearance (ABC) and reduce drug efficacy. acs.orgfrontiersin.org- Design of less immunogenic PEG derivatives. - Development of alternative "stealth" polymers. frontiersin.org - Risk assessment strategies for patients. nih.gov
Chemical Stability The covalent bond between PEG and the biomolecule can be susceptible to hydrolysis, leading to de-PEGylation. pharmtech.com- Use of more stable linkage chemistries (e.g., amide bonds). biopharminternational.com - Design of cleavable linkers that release the drug in a controlled manner at the target site. nih.gov
Physical Stability PEGylated proteins can be prone to aggregation, especially under stress conditions like freezing/thawing or agitation. researchgate.net- Optimizing formulations to enhance stability. - Understanding the impact of PEGylation site and density on protein conformation and aggregation propensity. researchgate.net

Advancements in Site-Specific and Multi-Functional PEGylation Strategies

A major drawback of early PEGylation methods was the random attachment of PEG chains to multiple sites on a protein, resulting in a heterogeneous mixture of isomers with varying biological activity and pharmacokinetic profiles. acs.org The field has since moved decisively towards site-specific PEGylation to produce well-defined, homogeneous conjugates. frontiersin.org Linkers like amino-PEG8-t-butyl ester are designed for such precise applications.

Common strategies for site-specific modification target unique functional groups on a protein. frontiersin.org

N-terminal PEGylation: The α-amino group at the N-terminus can be selectively targeted under controlled pH conditions. frontiersin.org

Cysteine PEGylation: The thiol group of a cysteine residue is a common target due to its unique reactivity, often using maleimide-functionalized PEGs. mdpi.comfrontiersin.org Site-directed mutagenesis can be used to introduce a cysteine at a desired location. biopharminternational.com

Lysine (B10760008) PEGylation: While lysine residues are abundant, specific lysine residues can be targeted through methods like the use of protecting groups. frontiersin.org

The future of PEGylation lies not just in site-specificity but also in multi-functionality. numberanalytics.com Heterobifunctional linkers are central to this goal. mdpi.com For example, amino-PEG8-t-butyl ester, after deprotection of the t-butyl group, possesses both an amine and a carboxylic acid group. This allows for the sequential and specific attachment of two different molecules, such as a targeting ligand (e.g., an antibody) and a therapeutic payload (e.g., a small molecule drug), creating a multi-functional construct for targeted therapy. purepeg.com Other strategies include co-conjugation of different ligands onto a nanoparticle surface or layer-by-layer assembly to build complex functionalities. numberanalytics.com

StrategyDescriptionKey Reagents/Methods
N-Terminal Specific Targets the unique pKa of the N-terminal α-amino group for selective reaction. frontiersin.orgPEG-aldehyde (via reductive amination), pH-controlled acylation with PEG-NHS ester. biopharminternational.comfrontiersin.org
Cysteine Specific Utilizes the high nucleophilicity of the thiol group on a cysteine residue. mdpi.combiopharminternational.comPEG-maleimide, PEG-vinylsulfone, PEG-iodoacetate. biopharminternational.com
Lysine Specific Targets the ε-amino group of lysine residues. Specificity can be achieved via protection/deprotection schemes. frontiersin.orgPEG-NHS ester, maleic anhydride (B1165640) protection/deprotection. frontiersin.org
Multi-Functional Incorporates multiple entities (e.g., targeting, imaging, therapeutic) into one system. numberanalytics.comHeterobifunctional linkers (e.g., Amino-PEG-Acid), co-conjugation, layer-by-layer assembly. mdpi.comnumberanalytics.compurepeg.com

Exploration of New Applications in Emerging Biotechnologies and Medical Fields

The versatility of PEG linkers like amino-PEG8-t-butyl ester is enabling their use in a host of emerging biotechnological and medical applications far beyond simply extending the half-life of proteins.

Antibody-Drug Conjugates (ADCs): Amino-PEG8-t-butyl ester is explicitly described as a cleavable ADC linker. chemicalbook.com In ADCs, the linker plays a crucial role in connecting a potent cytotoxic drug to a monoclonal antibody. The PEG portion can enhance the solubility and stability of the ADC, while the specific chemistry allows for controlled release of the drug at the tumor site. purepeg.com

Nanoparticle Functionalization: PEG linkers are essential for functionalizing the surface of nanoparticles used in diagnostics and drug delivery. creativepegworks.com The PEG layer provides a "stealth" coating that helps nanoparticles evade the immune system, prolonging their circulation time. creativepegworks.com Heterobifunctional linkers can then be used to attach targeting ligands or imaging agents to the nanoparticle surface. numberanalytics.com

Gene and RNA Delivery: PEGylated lipids are a critical component of lipid nanoparticles (LNPs), which are the leading platform for delivering mRNA, as seen in the COVID-19 vaccines. technologynetworks.com PEG linkers are used to create these PEG-lipid conjugates, which stabilize the LNP structure. Research is ongoing to develop cleavable PEG-lipids that can be shed once the LNP reaches the target cell, facilitating the release of its genetic payload. nih.gov

Hydrogels for Tissue Engineering: PEG derivatives are widely used to form hydrogels for applications in regenerative medicine and controlled drug release. researchgate.net These hydrogels can serve as scaffolds for cell culture or as depots for the sustained release of growth factors. The ability to functionalize the PEG chains allows for the incorporation of bioactive peptides or other molecules to promote tissue repair. researchgate.net

Surface Modification of Medical Devices: PEGylation can be used to modify the surface of medical implants and diagnostic tools to improve their biocompatibility and reduce non-specific protein adsorption, which can lead to fouling or adverse immune reactions. creativepegworks.com

Strategies for Overcoming Purification Challenges in Complex Conjugate Synthesis

The synthesis of PEGylated biomolecules, especially through site-specific and multi-functional strategies, invariably produces a complex mixture containing the desired product, unreacted starting materials (protein and PEG linker), and various side products. scielo.brrsc.org The purification of the target conjugate from this mixture is one of the most significant challenges in process development. scielo.br The structural similarity between the desired product and impurities, such as positional isomers (where PEG is attached at different sites), makes separation particularly difficult. scielo.br

Several chromatographic techniques are employed, each with its own strengths and weaknesses.

Size Exclusion Chromatography (SEC): This method separates molecules based on their hydrodynamic radius. It is effective at removing unreacted PEG and other small molecules from the larger PEGylated conjugate but often fails to resolve species with similar sizes, such as the unreacted protein from a mono-PEGylated version or different positional isomers. scielo.br

Ion Exchange Chromatography (IEX): IEX separates molecules based on charge. Since PEGylation can shield the surface charges of a protein, IEX is a powerful tool for separating unreacted protein from PEGylated forms and can sometimes separate conjugates with different degrees of PEGylation.

Hydrophobic Interaction Chromatography (HIC): HIC separates based on hydrophobicity. It can serve as a complementary method to IEX but may suffer from lower capacity and resolution.

Reverse Phase Chromatography (RPC): RPC is highly effective for purifying peptides and small proteins and can be used on an analytical scale to separate positional isomers of PEGylated conjugates.

Beyond chromatography, alternative methods are being explored. Aqueous Biphasic Systems (ABS) have shown promise as a scalable purification technique, capable of separating PEGylated conjugates from the native protein in a single step. rsc.orgrsc.orgCapillary Electrophoresis (CE) is a high-resolution analytical technique that can effectively separate different PEGylated products and is suitable for small-scale purification. The future lies in developing integrated processes that combine reaction and purification steps and employ high-throughput screening to rapidly optimize separation conditions. rsc.orgtudelft.nl

Purification MethodPrinciple of SeparationAdvantagesChallenges
Size Exclusion (SEC) Hydrodynamic SizeGood for removing excess unreacted PEG. Poor resolution between native protein and PEGylated forms; cannot separate positional isomers. scielo.br
Ion Exchange (IEX) Net Surface ChargeExcellent for separating native protein from PEGylated conjugates. Resolution may decrease as the degree of PEGylation increases. scielo.br
Reverse Phase (RPC) HydrophobicityHigh resolution, capable of separating positional isomers. Can be denaturing for some proteins; typically used on an analytical or small scale.
Aqueous Biphasic Systems (ABS) Differential PartitioningScalable, can integrate reaction and purification, potential for recycling components. rsc.orgrsc.orgRequires careful system selection (polymer, salt type).
Capillary Electrophoresis (CE) Charge, Size, ShapeVery high resolution for analysis and small-scale purification. Not suitable for large-scale production.

Q & A

Basic Research Questions

Q. What are the key structural features of amino-PEG8-t-butyl ester, and how do they influence its reactivity in conjugation reactions?

  • Answer : The compound contains a PEG8 spacer (eight ethylene glycol units), a tert-butyl ester group for protection, and a terminal amine (-NH2) for conjugation. The PEG spacer enhances hydrophilicity and solubility, while the tert-butyl ester protects carboxylic acid intermediates during synthesis. The amine group enables coupling with carboxylates or activated esters (e.g., NHS esters) in bioconjugation .
  • Methodological Insight : Use nuclear magnetic resonance (NMR) to confirm the tert-butyl group (δ ~1.4 ppm for nine protons) and amine proton signals (δ ~2.7 ppm). Mass spectrometry (MS) validates molecular weight (theoretical: 497.62 g/mol; observed: ~497.6 ± 0.5) .

Q. What synthetic strategies are recommended for introducing amino-PEG8-t-butyl ester into PROTAC or drug-delivery systems?

  • Answer : Employ a two-step approach:

Deprotection : Remove the tert-butyl group using trifluoroacetic acid (TFA) to expose the carboxylic acid.

Conjugation : Activate the carboxylic acid with EDC/NHS for amine coupling. For PROTACs, link the amine to E3 ligase ligands or target protein binders .

  • Critical Note : Monitor reaction efficiency via HPLC (C18 column, acetonitrile/water gradient) to detect unreacted starting material .

Q. How does the PEG chain length (n=8) affect solubility and pharmacokinetics compared to shorter/longer PEG variants?

  • Answer : PEG8 balances solubility enhancement (logP ≈ -1.2) with steric hindrance. Shorter chains (e.g., PEG4) may reduce solubility, while longer chains (e.g., PEG12) increase hydrodynamic radius, potentially reducing cellular uptake .
  • Experimental Validation : Compare partition coefficients (logP) using shake-flask assays in octanol/water systems .

Advanced Research Questions

Q. How can Taguchi experimental design optimize the synthesis of amino-PEG8-t-butyl ester to maximize yield and purity?

  • Answer : Apply a Taguchi L9 orthogonal array to test variables:

  • Factors : Temperature (25–45°C), solvent (DMF vs. THF), catalyst (EDC vs. DCC), reaction time (12–24 hrs).
  • Optimization : Prioritize factors with highest signal-to-noise (S/N) ratios. For example, catalyst type (EDC) and temperature (30°C) significantly impact yield (>85% purity) .
    • Data Analysis : Use ANOVA to rank parameter contributions. Example: Catalyst concentration accounted for 77.6% variance in methyl ester synthesis (a related PEGylation process) .

Q. How to resolve contradictions in reported solubility data for amino-PEG8-t-butyl ester in polar aprotic solvents?

  • Answer : Discrepancies arise from batch-specific impurities (e.g., residual tert-butyl alcohol) or analytical methods.

  • Step 1 : Purify via flash chromatography (silica gel, ethyl acetate/methanol 9:1).
  • Step 2 : Reassess solubility using dynamic light scattering (DLS) to detect aggregates in DMSO or DMF .
    • Case Study : BOC Sciences reports ≥95% purity with solubility >50 mg/mL in DMSO, whereas MedKoo notes variability due to hygroscopicity .

Q. What advanced characterization techniques are critical for validating amino-PEG8-t-butyl ester in nanoparticle formulations?

  • Answer :

  • Size/Stability : Cryo-TEM for nanoparticle morphology; zeta potential measurements to assess surface charge (±10–20 mV for PEGylated systems).
  • Drug Loading : UV-Vis spectroscopy (λmax of conjugated drugs, e.g., doxorubicin at 480 nm) .
    • Pitfall Alert : PEG oxidation can occur during storage; use MALDI-TOF MS to detect degradation products (e.g., PEG chain cleavage) .

Methodological Framework for Research Design

Q. How to formulate a FINER research question for studying amino-PEG8-t-butyl ester in targeted drug delivery?

  • Framework :

  • Feasible : "Does amino-PEG8-t-butyl ester improve tumor accumulation of siRNA in murine xenograft models?"
  • Novel : Compare with commercial PEG variants (e.g., PEG5K).
  • Ethical : Use institutional animal care protocols (IACUC-approved).
  • Relevant : Align with NIH priorities on nanomedicine .

Q. What statistical methods are recommended for analyzing dose-response data in PEG8-conjugated drug efficacy studies?

  • Answer : Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal curves (IC50 calculations). For small sample sizes, apply Mann-Whitney U tests to compare median tumor volumes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.